1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a compound involved in various synthetic routes, contributing to the development of pharmacologically important compounds. Its synthesis and functional group transformations represent a significant area of interest within organic chemistry due to its complex structure and potential applications.
Synthesis Analysis
The synthesis of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one derivatives typically involves condensation reactions, cyclization processes, and specific functional group transformations. A method described involves silver nitrate-induced rearrangement and subsequent reduction processes to form related ring systems (Pauvert, Dupont, & Guingant, 2002). Another approach includes a gold-catalyzed tandem heterocyclization followed by Petasis–Ferrier rearrangement (Sze, Koh, Tjia, Rao, & Chan, 2013).
Molecular Structure Analysis
The molecular structure of derivatives like 1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been established using X-ray crystallography, confirming configurations and the structural layout essential for their biological activity (Ihnatenko, Jones, & Kunick, 2021).
Scientific Research Applications
Synthesis and Characterization
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, a derivative of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, was synthesized via condensation, demonstrating its potential as a precursor for various organic compounds. This process and the molecular structure were confirmed through X-ray crystallography, highlighting its utility in organic synthesis and structural analysis (Ihnatenko, Jones, & Kunick, 2021).
Medicinal Chemistry Applications
The compound's framework is central to the development of novel therapeutic agents. For example, thieno[2,3-b]azepin-4-ones, structurally related to 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, were synthesized with antineoplastic intentions, though preliminary results showed no significant activity. This research underscores the compound's role in exploring new cancer treatments (Koebel, Needham, & Blanton, 1975).
Antimicrobial and Anti-inflammatory Research
A novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones derived from this compound was synthesized, showing significant antimicrobial and anti-inflammatory activities. This highlights the compound's potential as a scaffold for designing new drugs with these properties (Rajanarendar et al., 2013).
Synthesis of Anticonvulsant Agents
Derivatives of 1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one were designed and synthesized, showing promising anticonvulsant activity. This work demonstrates the compound's application in creating new treatments for epilepsy and related disorders (Piao et al., 2012).
Enabling Stereoselective Synthesis
The asymmetric hydrogenation of olefins derived from this compound facilitates the stereoselective synthesis of key intermediates for non-peptide AVP V2-agonist. This showcases its role in producing enantiomerically pure compounds for pharmaceutical development (Shinohara et al., 2000).
Safety And Hazards
The compound is intended for research use only and is not for human or veterinary use1. More detailed safety and hazard information were not found in the search results.
Future Directions
The compound’s complex structure and potential applications make it a significant area of interest within organic chemistry1. Its role in the synthesis of pharmacologically important compounds suggests it may contribute to future developments in medicinal chemistry1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-1-benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-13-8-10-14(11-9-13)22(20,21)18-12-4-7-17(19)15-5-2-3-6-16(15)18/h2-3,5-6,8-11H,4,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPIOAHUBNERHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(=O)C3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295831 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |
CAS RN |
24310-36-9 | |
Record name | 24310-36-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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